XLogP3 Lipophilicity Reduction Relative to 4-tert-Butylphenoxy Analog as a Procurement Criterion for CNS-Focused Programs
The target compound exhibits an XLogP3 of 1.0, compared to 4.1 for the 4-tert-butylphenoxy analog (CAS 2034239-22-8) [1]. This 3.1-unit reduction corresponds to an approximate 1000-fold lower theoretical octanol-water partition coefficient, placing the ethoxy derivative within the optimal CNS drug space (XLogP3 1–3) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 [1] |
| Comparator Or Baseline | 2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide, XLogP3 = 4.1 [1] |
| Quantified Difference | ΔXLogP3 = −3.1 log units (cf. acceptable CNS range: 1–3 [2]) |
| Conditions | Computed by XLogP3 algorithm (PubChem-derived, source: Kuujia.com) |
Why This Matters
For CNS-penetrant programs, the ethoxy analog's XLogP3 of 1.0 meets the ideal lipophilicity range defined by CNS MPO criteria, whereas the aryloxy analog at 4.1 presents a high risk of excessive plasma protein binding and off-target promiscuity.
- [1] Kuujia.com. Cas no 2034443-50-8 (XLogP3: 1.0) and Cas no 2034239-22-8 (XLogP3: 4.1). Comparative computed properties. Retrieved 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
